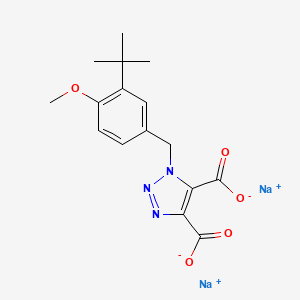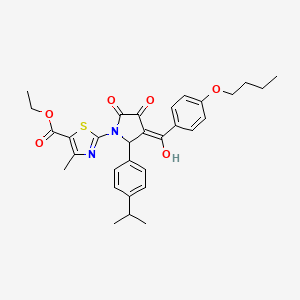![molecular formula C24H18BrClN2O2S2 B12015857 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 380340-08-9](/img/structure/B12015857.png)
3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromofenil)-2-{[2-(4-clorofenil)-2-oxoethyl]sulfanil}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta una estructura única que combina un grupo bromofenil, un grupo clorofenil y un núcleo tetrahydrobenzothienopirimidinona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(4-bromofenil)-2-{[2-(4-clorofenil)-2-oxoethyl]sulfanil}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona típicamente involucra múltiples pasos:
Formación del Núcleo Tetrahydrobenzothienopirimidinona: Este paso involucra la ciclización de precursores apropiados bajo condiciones controladas.
Introducción de los Grupos Bromofenil y Clorofenil: Estos grupos se introducen a través de reacciones de sustitución, a menudo usando agentes bromantes y clorantes.
Adición del Grupo Sulfanil: El grupo sulfanyl se añade a través de una reacción de tiolación, típicamente usando agentes tiolantes.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, temperaturas de reacción optimizadas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica, permitiendo una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se usan a menudo.
Sustitución: Las reacciones de sustitución electrofílica pueden usar reactivos como agentes nitrantes o agentes halogenantes.
Principales Productos
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Diversos compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus propiedades estructurales únicas y su potencial como bloque de construcción para moléculas más complejas.
Biología
Biológicamente, puede investigarse por sus posibles interacciones con macromoléculas biológicas, como proteínas o ácidos nucleicos.
Medicina
En química medicinal, este compuesto podría explorarse por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias o anticancerígenas.
Industria
Industrialmente, puede encontrar aplicaciones en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-bromofenil)-2-{[2-(4-clorofenil)-2-oxoethyl]sulfanil}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, potencialmente involucrando vías relacionadas con sus componentes estructurales. Se necesita más investigación para dilucidar los mecanismos y vías exactas involucrados.
Comparación Con Compuestos Similares
Compuestos Similares
3-(4-bromofenil)-5-(4-hidroxifenil)isoxazol: Este compuesto comparte el grupo bromofenil y se ha estudiado por sus versátiles propiedades.
(±)-2-{[4-(4-bromofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}-1-fenil-1-etanol: Este compuesto presenta un grupo sulfanyl similar y tiene diversas aplicaciones biológicas.
Unicidad
La unicidad de 3-(4-bromofenil)-2-{[2-(4-clorofenil)-2-oxoethyl]sulfanil}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona radica en su combinación de elementos estructurales, que pueden conferir propiedades químicas y biológicas únicas que no se encuentran en otros compuestos similares.
Propiedades
Número CAS |
380340-08-9 |
|---|---|
Fórmula molecular |
C24H18BrClN2O2S2 |
Peso molecular |
545.9 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H18BrClN2O2S2/c25-15-7-11-17(12-8-15)28-23(30)21-18-3-1-2-4-20(18)32-22(21)27-24(28)31-13-19(29)14-5-9-16(26)10-6-14/h5-12H,1-4,13H2 |
Clave InChI |
MYRCQSBFUXINPI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015778.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thi opheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12015786.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12015794.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015801.png)

![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015816.png)
![[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12015824.png)
![N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015835.png)

![(5E)-5-(2H-chromen-3-ylmethylene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015840.png)
![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12015846.png)

![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015860.png)
